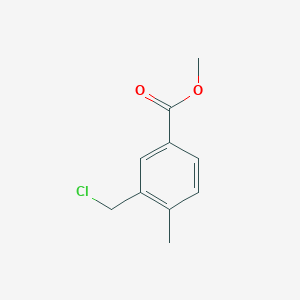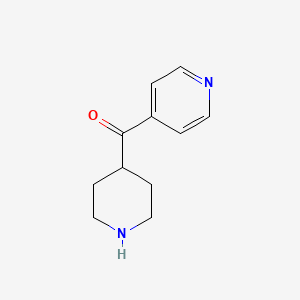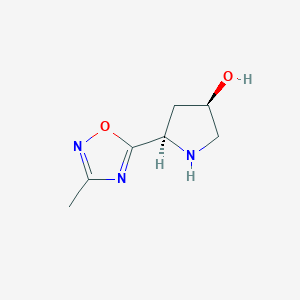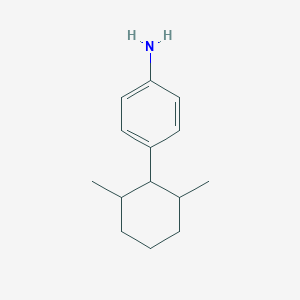
4-(2,6-Dimethylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 2,6-dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylcyclohexyl)aniline typically involves the reaction of 2,6-dimethylcyclohexylamine with aniline under specific conditions. One common method includes heating a mixture of phenol and cyclohexylamine at temperatures ranging from 200 to 400°C in the presence of a palladium catalyst . This process ensures the formation of the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound. Catalysts like palladium are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(2,6-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the dimethyl substitution.
Aniline: The parent compound without any substitutions.
Uniqueness
4-(2,6-Dimethylcyclohexyl)aniline is unique due to the presence of both the 2,6-dimethyl and cyclohexyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2,6-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h6-11,14H,3-5,15H2,1-2H3 |
InChI Key |
SDPYOXURDPBYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(oxan-4-ylmethyl)amino]propane-1,3-diol](/img/structure/B13245897.png)
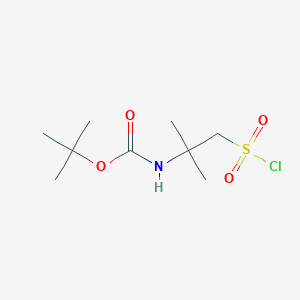
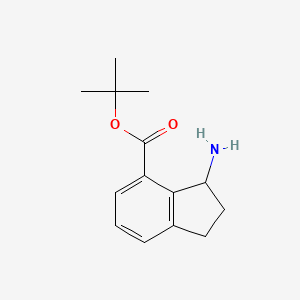
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine](/img/structure/B13245917.png)
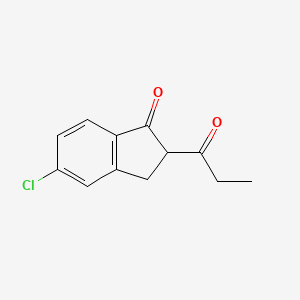
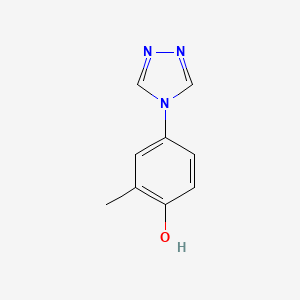
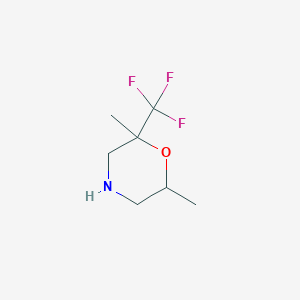
![(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid](/img/structure/B13245943.png)
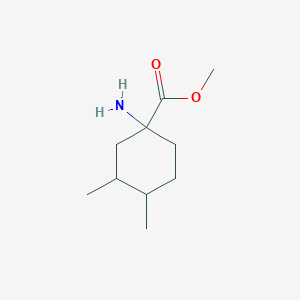
![2-[1-(2-Phenoxyacetamido)cyclobutyl]acetic acid](/img/structure/B13245959.png)
![3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol](/img/structure/B13245967.png)
